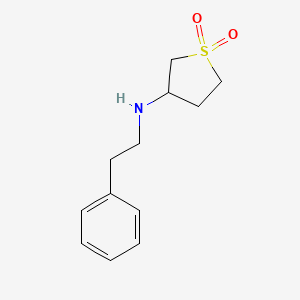
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol.
准备方法
The synthesis of 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes . The process can be carried out using various oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale oxidation reactions with optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Various substitution reactions can occur at the phenethylamino group or the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
科学研究应用
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of bioactive molecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of anesthetic drugs like tiletamine.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a precursor to tiletamine, it acts on the central nervous system by blocking NMDA receptors, leading to dissociative anesthesia. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
Tetramethylene sulfone (Sulfolane): Known for its use as a solvent in the extraction of aromatic hydrocarbons.
3-Phenyl-1,1-dioxido-tetrahydrothiophene: Another thiophene derivative with different substituents and applications.
3-Hydroxy-4-(phenethylamino)tetrahydrothiophene 1,1-dioxide: A hydroxylated derivative with potential biological activities.
These comparisons highlight the unique structure and applications of this compound, making it a valuable compound in various fields of research and industry.
生物活性
3-(Phenethylamino)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the oxidation of thiophene derivatives. Common methods include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones from thiophenes. The compound can also undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily linked to its interaction with the central nervous system (CNS). It acts as a precursor in the synthesis of tiletamine, a dissociative anesthetic that blocks NMDA receptors, leading to effects such as analgesia and sedation. The compound's mechanism involves:
- NMDA Receptor Blockade : Inhibition of excitatory neurotransmission.
- Dissociative Anesthesia : Inducing a trance-like state while providing pain relief.
Biological Activity Overview
The biological activities attributed to this compound include:
- Anesthetic Properties : As a precursor for anesthetic drugs.
- Potential Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties.
- Research Applications : Used in the development of various pharmaceutical compounds.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Pharmacological Studies : Research indicates that derivatives of this compound exhibit varying degrees of anesthetic potency. A study evaluating tiletamine showed significant efficacy in animal models for pain management.
- Antimicrobial Activity : In vitro studies have indicated that certain derivatives exhibit antimicrobial properties against specific bacterial strains, suggesting potential applications in treating infections.
- Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that compounds similar to this compound could modulate neurotransmitter systems beyond NMDA receptor antagonism, indicating broader CNS effects .
Comparative Analysis
To better understand the significance of this compound in pharmacology, it is useful to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Tiletamine | Anesthetic | NMDA receptor antagonist |
| Sulfolane (Tetramethylene sulfone) | Solvent | Used in extraction processes |
| Hydroxylated thiophene derivatives | Modified thiophenes | Potentially enhanced biological activity |
属性
IUPAC Name |
1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15)9-7-12(10-16)13-8-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFBAFTFQNHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














